molecular formula C6H10O2 B1619715 4,4-Dimethoxybut-1-yne CAS No. 33639-45-1

4,4-Dimethoxybut-1-yne

Cat. No.: B1619715
CAS No.: 33639-45-1
M. Wt: 114.14 g/mol
InChI Key: GOMUIECMAFYRJQ-UHFFFAOYSA-N
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Description

4,4-Dimethoxybut-1-yne is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of two methoxy groups attached to the fourth carbon of a butyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxybut-1-yne typically involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of aluminum powder and mercuric chloride as a catalyst. The reaction is carried out in diethyl ether under reflux conditions. The mixture is then cooled to low temperatures using an acetone/dry ice bath, followed by the addition of trimethyl orthoformate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above provides a basis for potential scale-up. The use of inexpensive reagents and relatively straightforward reaction conditions makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxybut-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxybut-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxybut-1-yne in chemical reactions involves the reactivity of the alkyne group and the methoxy substituents. The alkyne group can participate in addition reactions, while the methoxy groups can undergo nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybut-1-yne: Similar structure but with only one methoxy group.

    4,4-Dimethoxybut-2-yne: Similar structure but with the alkyne group at a different position.

    4,4-Dimethoxybutane: Similar structure but with a saturated carbon chain.

Uniqueness

4,4-Dimethoxybut-1-yne is unique due to the presence of two methoxy groups on the same carbon, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis for creating complex molecules .

Properties

IUPAC Name

4,4-dimethoxybut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-5-6(7-2)8-3/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMUIECMAFYRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067781
Record name 1-Butyne, 4,4-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33639-45-1
Record name 4,4-Dimethoxy-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33639-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyne, 4,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033639451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyne, 4,4-dimethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butyne, 4,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethoxybut-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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